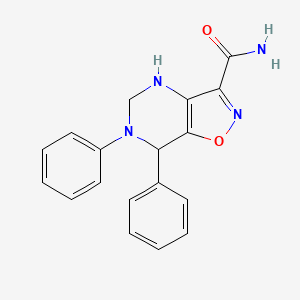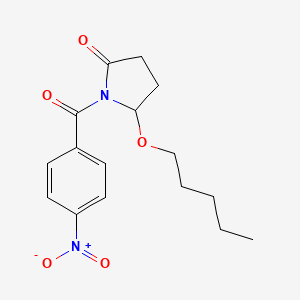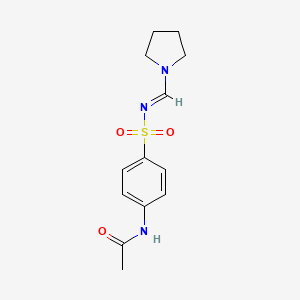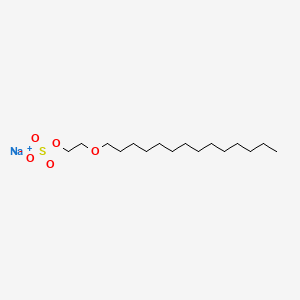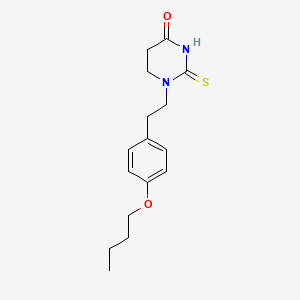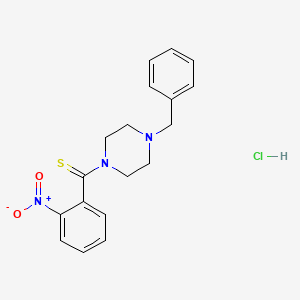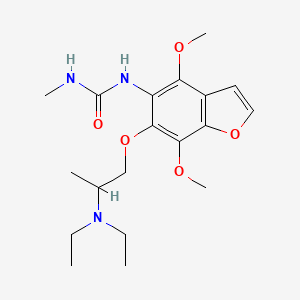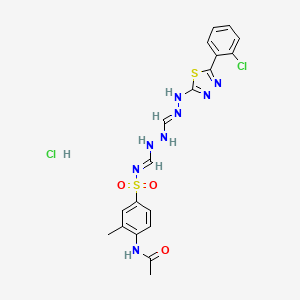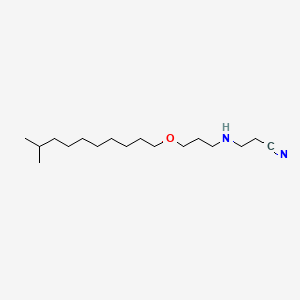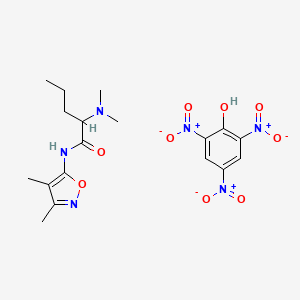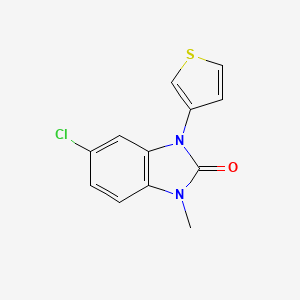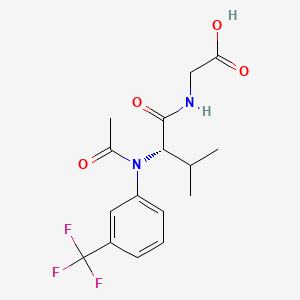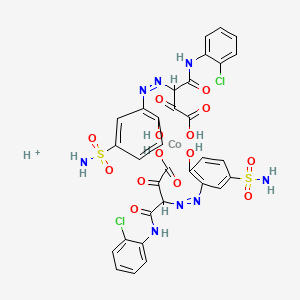
Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with a cobalt center. This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction mixture is then subjected to rigorous purification processes, including filtration and crystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: Ligand substitution reactions where the azo ligands can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of cobalt complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .
Applications De Recherche Scientifique
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Employed in the manufacturing of dyes and pigments due to its vibrant color and stability
Mécanisme D'action
The mechanism of action of Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination bonds. The cobalt center plays a crucial role in facilitating these interactions, which can lead to various biochemical and chemical effects. The pathways involved often include electron transfer processes and ligand exchange reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
Uniqueness
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
93338-23-9 |
|---|---|
Formule moléculaire |
C32H27Cl2CoN8O14S2+ |
Poids moléculaire |
941.6 g/mol |
Nom IUPAC |
4-(2-chloroanilino)-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-2,4-dioxobutanoic acid;cobalt;hydron |
InChI |
InChI=1S/2C16H13ClN4O7S.Co/c2*17-9-3-1-2-4-10(9)19-15(24)13(14(23)16(25)26)21-20-11-7-8(29(18,27)28)5-6-12(11)22;/h2*1-7,13,22H,(H,19,24)(H,25,26)(H2,18,27,28);/p+1 |
Clé InChI |
WMFGKTDYDHCOQD-UHFFFAOYSA-O |
SMILES canonique |
[H+].C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


